molecular formula C10H15NO3 B13886180 (2R)-1-amino-3-(2-methoxyphenoxy)propan-2-ol CAS No. 61248-81-5

(2R)-1-amino-3-(2-methoxyphenoxy)propan-2-ol

Cat. No.: B13886180
CAS No.: 61248-81-5
M. Wt: 197.23 g/mol
InChI Key: BUURBCAOIUVUIY-MRVPVSSYSA-N
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Description

(2R)-1-amino-3-(2-methoxyphenoxy)propan-2-ol: is a chemical compound with the molecular formula C10H15NO3 It is an organic compound that features both an amino group and a methoxyphenoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-amino-3-(2-methoxyphenoxy)propan-2-ol typically involves the reaction of 2-methoxyphenol with an appropriate epoxide, followed by the introduction of an amino group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The process may also involve the use of solvents like ethanol or methanol to dissolve the reactants and control the reaction environment.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: (2R)-1-amino-3-(2-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, (2R)-1-amino-3-(2-methoxyphenoxy)propan-2-ol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to investigate its interactions with enzymes, receptors, and other biomolecules.

Medicine: In medicine, this compound is explored for its therapeutic potential. It may have applications in the development of drugs for treating various diseases and conditions.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for manufacturing processes that require specific functional groups.

Mechanism of Action

The mechanism of action of (2R)-1-amino-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, influencing their activity. The methoxyphenoxy group can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • (2R)-2-hydroxy-3-(2-methoxyphenoxy)propan-1-aminium
  • 1-amino-3-(2-methoxyphenoxy)propan-2-ol

Comparison: Compared to similar compounds, (2R)-1-amino-3-(2-methoxyphenoxy)propan-2-ol is unique due to its specific arrangement of functional groups. The presence of both an amino group and a methoxyphenoxy group on the propanol backbone provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61248-81-5

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(2R)-1-amino-3-(2-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C10H15NO3/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3/t8-/m1/s1

InChI Key

BUURBCAOIUVUIY-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC=CC=C1OC[C@@H](CN)O

Canonical SMILES

COC1=CC=CC=C1OCC(CN)O

Origin of Product

United States

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